molecular formula C12H14N2O B293272 1,3,6,7-tetramethyl-2(1H)-quinoxalinone

1,3,6,7-tetramethyl-2(1H)-quinoxalinone

Cat. No. B293272
M. Wt: 202.25 g/mol
InChI Key: IVURBRPZGWNNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,7-tetramethyl-2(1H)-quinoxalinone, also known as TMQ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. TMQ is a derivative of quinoxaline, which is a bicyclic compound consisting of a pyrazine ring fused to a benzene ring. The unique structure of TMQ makes it an important molecule for research in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields of science. In chemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications as catalysts in organic reactions. In biochemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been studied for its potential as an antioxidant and radical scavenger. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been studied for its potential applications in pharmacology, including its ability to inhibit the growth of cancer cells and its potential as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is not fully understood, but it is believed to involve its ability to scavenge free radicals and inhibit oxidative stress. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has antioxidant and radical scavenging properties, and can protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the growth of cancer cells in vitro, and to have potential as a treatment for Alzheimer's disease. In animal studies, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects and to improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its relatively simple synthesis method, which allows for large-scale production of the compound. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is also stable under a wide range of conditions, which makes it a useful compound for use in lab experiments. However, one of the limitations of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 1,3,6,7-tetramethyl-2(1H)-quinoxalinone. One area of research could focus on the development of new synthetic methods for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could improve the efficiency and yield of the synthesis process. Another area of research could focus on the development of new applications for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, such as its potential as a treatment for neurodegenerative diseases. Finally, research could focus on the development of new derivatives of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could have improved properties and potential applications in various fields of science.

properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1,3,6,7-tetramethylquinoxalin-2-one

InChI

InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3

InChI Key

IVURBRPZGWNNLH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,6,7-trimethyl-2(1H)-quinoxalinone (5.0 g., 0.027 mol.), methyl iodide (15 ml.), sodium carbonate (5.0 g., 0.047 mol.) and dimethylformamide (75 ml.) was stirred at room temperature for eighteen hours, then heated at 75°-80° C. for three hours. Removal of the dimethylformamide under reduced pressure and dilution with water gave a brown solid. Crystallization from acetone (Darco) gave light tan needles. (2.85 g., m.p. 164°-166°, 53%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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